molecular formula C15H21ClN2O4 B1435298 2-(Di-Boc-amino)-3-chloro-pyridine CAS No. 1562232-96-5

2-(Di-Boc-amino)-3-chloro-pyridine

Cat. No.: B1435298
CAS No.: 1562232-96-5
M. Wt: 328.79 g/mol
InChI Key: MUVSNIBSHYPWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Di-Boc-amino)-3-chloro-pyridine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a di-tert-butoxycarbonyl (Boc) protected amino group at the 2-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Mechanism of Action

    Target of Action

    Boc-protected amino groups are typically used in peptide synthesis . The Boc group serves as a protective group for amines during peptide synthesis, preventing unwanted side reactions.

    Mode of Action

    The Boc group is added to the amine under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This results in the formation of Boc-protected amines and amino acids.

    Result of Action

    The Boc group can be removed under acidic conditions, yielding the free amine . This allows for further reactions to take place, such as the coupling of amino acids during peptide synthesis.

    Action Environment

    The stability of the Boc group is influenced by the pH of the environment. It is stable under basic conditions but can be removed under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di-Boc-amino)-3-chloro-pyridine typically involves the protection of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The general reaction scheme is as follows:

    Starting Material: 3-chloro-2-aminopyridine.

    Reagent: Di-tert-butyl dicarbonate (Boc2O).

    Base: Sodium bicarbonate or other suitable bases.

    Solvent: Anhydrous conditions, often using solvents like tetrahydrofuran (THF) or acetonitrile.

Industrial Production Methods

Industrial production of Boc-protected compounds, including this compound, often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Di-Boc-amino)-3-chloro-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under anhydrous conditions.

Major Products Formed

Scientific Research Applications

2-(Di-Boc-amino)-3-chloro-pyridine is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-(Di-Boc-amino)-3-bromopyridine: Similar structure but with a bromine atom instead of chlorine.

    2-(Di-Boc-amino)-3-iodopyridine: Similar structure but with an iodine atom instead of chlorine.

    2-(Di-Boc-amino)-3-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-(Di-Boc-amino)-3-chloro-pyridine is unique due to the presence of the chlorine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(3-chloropyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-10(16)8-7-9-17-11/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVSNIBSHYPWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC=N1)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Di-Boc-amino)-3-chloro-pyridine
Reactant of Route 2
Reactant of Route 2
2-(Di-Boc-amino)-3-chloro-pyridine
Reactant of Route 3
Reactant of Route 3
2-(Di-Boc-amino)-3-chloro-pyridine
Reactant of Route 4
Reactant of Route 4
2-(Di-Boc-amino)-3-chloro-pyridine
Reactant of Route 5
Reactant of Route 5
2-(Di-Boc-amino)-3-chloro-pyridine
Reactant of Route 6
2-(Di-Boc-amino)-3-chloro-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.